molecular formula C10H15N2O7PS B10756129 3'-Thio-thymidine-5'-phosphate

3'-Thio-thymidine-5'-phosphate

Cat. No.: B10756129
M. Wt: 338.28 g/mol
InChI Key: BORVFKJZAOEGOO-GJMOJQLCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-THIO-THYMIDINE-5’-PHOSPHATE involves the use of nucleophilic agents to attack the pentose carbon in anhydronucleosides. The superior nucleophilicity of the thiophosphate anion, coupled with charge interactions, facilitates displacement reactions on anhydrocytidine moieties . This method can be adapted to synthesize various 3’-thionucleotides and their polymers.

Industrial Production Methods

While specific industrial production methods for 3’-THIO-THYMIDINE-5’-PHOSPHATE are not well-documented, the general approach involves large-scale synthesis using the aforementioned nucleophilic displacement reactions. The process may include purification steps such as crystallization and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3’-THIO-THYMIDINE-5’-PHOSPHATE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Thiophosphate anion, hydroxide ion.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 3’-THIO-THYMIDINE-5’-PHOSPHATE, which can be further utilized in biochemical and pharmacological studies.

Scientific Research Applications

3’-THIO-THYMIDINE-5’-PHOSPHATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’-THIO-THYMIDINE-5’-PHOSPHATE involves its incorporation into nucleic acids, where it can interfere with DNA synthesis and repair processes. The compound targets enzymes such as DNA polymerase and thymidylate synthase, disrupting their normal function and leading to the inhibition of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-THIO-THYMIDINE-5’-PHOSPHATE is unique due to its thio-substitution at the 3’-position, which imparts distinct chemical and biological properties. This modification enhances its stability and resistance to enzymatic degradation, making it a valuable tool in biochemical and pharmacological research .

Properties

Molecular Formula

C10H15N2O7PS

Molecular Weight

338.28 g/mol

IUPAC Name

[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-sulfanyloxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C10H15N2O7PS/c1-5-3-12(10(14)11-9(5)13)8-2-7(21)6(19-8)4-18-20(15,16)17/h3,6-8,21H,2,4H2,1H3,(H,11,13,14)(H2,15,16,17)/t6-,7+,8-/m1/s1

InChI Key

BORVFKJZAOEGOO-GJMOJQLCSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)S

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)S

Origin of Product

United States

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